molecular formula C13H11NO2S B15349024 N-(5-Formyl-3-thienyl)-2-methylbenzamide CAS No. 499202-69-6

N-(5-Formyl-3-thienyl)-2-methylbenzamide

Cat. No.: B15349024
CAS No.: 499202-69-6
M. Wt: 245.30 g/mol
InChI Key: JFHNOWWOFHHHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Formyl-3-thienyl)-2-methylbenzamide is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position and a methyl group on the benzamide moiety. The formyl group on the thiophene ring enhances reactivity, enabling participation in Schiff base formation or coordination with metals, while the methyl group on the benzamide may influence steric and electronic properties.

Properties

CAS No.

499202-69-6

Molecular Formula

C13H11NO2S

Molecular Weight

245.30 g/mol

IUPAC Name

N-(5-formylthiophen-3-yl)-2-methylbenzamide

InChI

InChI=1S/C13H11NO2S/c1-9-4-2-3-5-12(9)13(16)14-10-6-11(7-15)17-8-10/h2-8H,1H3,(H,14,16)

InChI Key

JFHNOWWOFHHHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CSC(=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Thiophene vs. Thiazole Derivatives
  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replacing the thiophene with a thiazole introduces a nitrogen atom, altering electronic properties. The chloro and fluoro substituents increase electrophilicity, enhancing interactions with biological targets like the PFOR enzyme. Hydrogen bonding (N–H⋯N, C–H⋯F/O) stabilizes its crystal structure, unlike the formyl-thiophene derivative, which may prioritize aldehyde reactivity .
  • 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): The morpholine and pyridine groups improve solubility and metal coordination, contrasting with the formyl group’s role in covalent bonding or further functionalization .
Benzamide Backbone Modifications
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a property absent in the target compound.
  • Tolvaptan (): A complex benzamide with a tetrahydrobenzazepine moiety, Tolvaptan’s vasopressin receptor antagonism highlights how extended aromatic systems and heterocycles (e.g., benzazepine) confer pharmacological activity, unlike the simpler thiophene-benzamide scaffold .
Functionalization of Thiophene Rings
  • 4-(5-Formylthiophen-2-yl)-N-methyl-benzamide (): The formyl group at the 2-position of thiophene (vs. 3-position in the target compound) may lead to differing regioselectivity in reactions. Methyl substitution on the benzamide (vs. N-methyl in ) alters steric effects .
  • Antiviral Thiophene-Benzamide Derivatives (): Compounds like 19 and 32 incorporate azetidine and cyclopentyl groups on the thiophene, enhancing binding to SARS-CoV-2 PLpro. The target compound’s formyl group could similarly enable prodrug strategies or targeted delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.